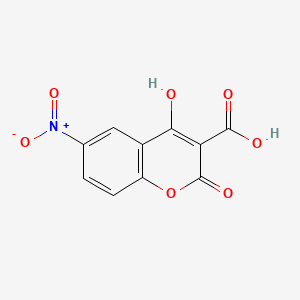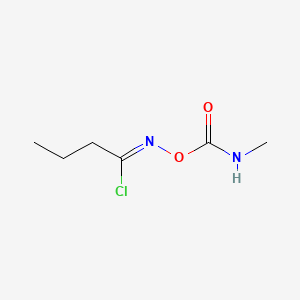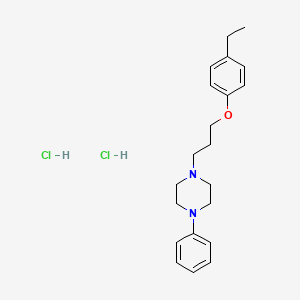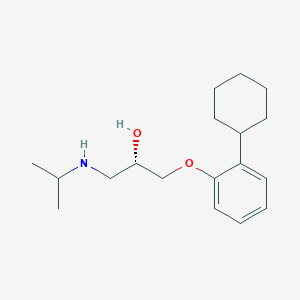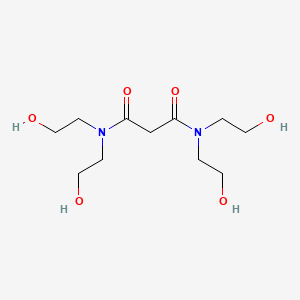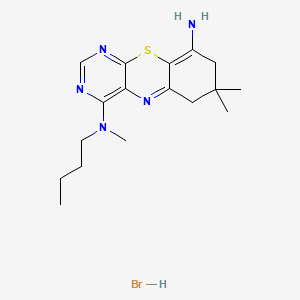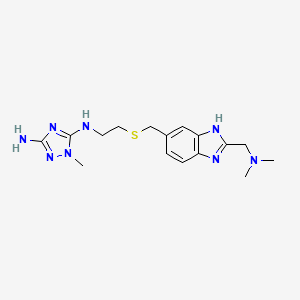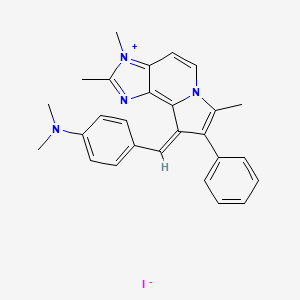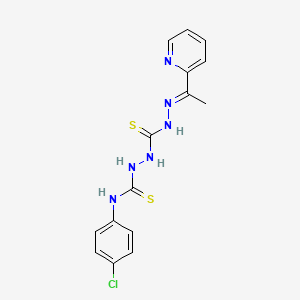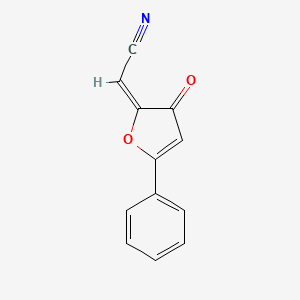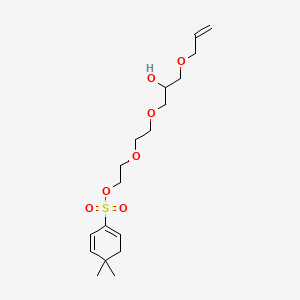
2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate is a complex organic compound It is characterized by the presence of multiple functional groups, including sulfonate, ether, and allyl groups
Preparation Methods
The synthesis of 2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Sulfonation: The addition of sulfonate groups using sulfonyl chlorides or sulfonic acids.
Allylation: The incorporation of allyl groups through reactions with allyl halides or allyl alcohols.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides or thiols.
Substitution: The ether and allyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate groups can interact with proteins and enzymes, affecting their activity. The ether and allyl groups can participate in chemical reactions, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
Similar compounds to 2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate include:
2-Propanol, 1-(2-(2-(((4-methylphenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, benzenesulfonate: This compound lacks the additional methyl group on the benzene ring, which can affect its reactivity and applications.
2-Propanol, 1-(2-(2-(((phenyl)sulfonyl)oxy)ethoxy)ethoxy)-3-(2-propenyloxy)-, 4-methylbenzenesulfonate: This compound has a phenyl group instead of a 4-methylphenyl group, which can influence its chemical properties and interactions.
Properties
CAS No. |
124028-99-5 |
|---|---|
Molecular Formula |
C18H30O7S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[2-(2-hydroxy-3-prop-2-enoxypropoxy)ethoxy]ethyl 4,4-dimethylcyclohexa-1,5-diene-1-sulfonate |
InChI |
InChI=1S/C18H30O7S/c1-4-9-23-14-16(19)15-24-11-10-22-12-13-25-26(20,21)17-5-7-18(2,3)8-6-17/h4-7,16,19H,1,8-15H2,2-3H3 |
InChI Key |
GKXZKVBVXRMFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C=C1)S(=O)(=O)OCCOCCOCC(COCC=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


